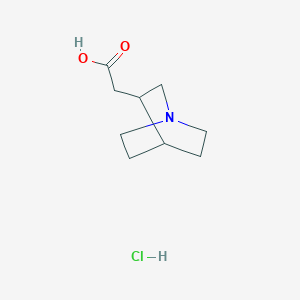

2-(Quinuclidin-3-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMSYUHZEXYCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75208-56-9 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Elucidating the Molecular Architecture: A Technical Guide to the Structural Characterization of 2-(Quinuclidin-3-yl)acetic acid Hydrochloride

Abstract

The quinuclidine scaffold is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional structure and desirable pharmacokinetic properties to a range of therapeutic agents.[1] As novel derivatives are synthesized, rigorous and unambiguous structure elucidation is paramount to ensure the integrity of drug discovery and development programs. This guide provides an in-depth, technically focused walkthrough of the analytical methodologies required to definitively characterize the structure of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a representative member of this important class of molecules. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a comprehensive strategy that serves as a robust template for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure the highest degree of scientific integrity.

Introduction: The Significance of the Quinuclidine Moiety

The rigid, bicyclic structure of the quinuclidine ring system (1-azabicyclo[2.2.2]octane) makes it a privileged scaffold in the design of high-affinity ligands for various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, and receptor-modulating effects, making them crucial in the development of treatments for neurological and other disorders.[2][3] 2-(Quinuclidin-3-yl)acetic acid, as a ligand for nicotinic acetylcholine receptors, exemplifies the therapeutic potential of this class of compounds.[4]

The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing active pharmaceutical ingredients. The precise characterization of such molecules is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide will, therefore, detail the multifaceted analytical approach required for the complete structural elucidation of this compound.

The Analytical Workflow: A Multi-Technique Approach

Caption: A logical workflow for the structure elucidation of a novel chemical entity.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing a newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the ionization process.

-

Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.

-

Ionization Mode: Positive ion mode is selected, as the quinuclidine nitrogen is basic and readily protonated.

-

Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500 Da.

-

Data Analysis: The resulting spectrum is analyzed for the [M+H]⁺ ion, where 'M' is the free base of the molecule. The high-resolution data allows for the calculation of the elemental composition.

Expected Results and Interpretation

The molecular formula of 2-(quinuclidin-3-yl)acetic acid is C₉H₁₅NO₂.[4] The expected monoisotopic mass of the free base is 169.1103 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.

| Ion | Calculated m/z | Observed m/z (Illustrative) | Interpretation |

| [M+H]⁺ | 170.1179 | 170.1181 | Confirms the molecular weight of the free base. |

The observation of an ion at m/z 170.1181, corresponding to the elemental composition C₉H₁₆NO₂⁺, provides strong evidence for the molecular formula of the free base. The hydrochloride salt itself does not typically form a distinct molecular ion under these conditions.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group vibrations.

Expected Results and Interpretation

The IR spectrum will provide clear evidence for the key functional groups: the carboxylic acid and the protonated amine of the hydrochloride salt.

| Wavenumber (cm⁻¹) (Illustrative) | Vibration | Functional Group |

| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |

| ~2700-2250 (broad) | N⁺-H stretch | Ammonium salt |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1250-1000 | C-N stretch | Amine |

The very broad absorption in the 3000-2500 cm⁻¹ region is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. The presence of a broad absorption band for the N⁺-H stretch, often overlapping with the C-H stretching vibrations, is indicative of the ammonium hydrochloride. The strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be used to map out the entire molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic protons (OH and N⁺-H), simplifying the spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbons.

-

DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H connectivity).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments (¹³C-¹H one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (¹³C-¹H two- and three-bond correlations), which are crucial for connecting different parts of the molecule.

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

Expected Results and Interpretation (Illustrative Data in D₂O)

Caption: The chemical structure of 2-(Quinuclidin-3-yl)acetic acid.

¹H NMR (400 MHz, D₂O)

-

The spectrum will show a complex set of overlapping multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring.

-

The protons on the carbons adjacent to the protonated nitrogen will be shifted downfield.

-

A distinct signal, likely a doublet, will be present for the CH₂ group of the acetic acid moiety.

-

The proton at the C3 position of the quinuclidine ring will be a multiplet due to coupling with the adjacent CH₂ protons.

¹³C NMR (100 MHz, D₂O)

-

A signal in the range of 175-180 ppm will correspond to the carbonyl carbon of the carboxylic acid.

-

Several signals in the aliphatic region (20-60 ppm) will represent the carbons of the quinuclidine ring.

-

The carbons adjacent to the protonated nitrogen will be shifted downfield compared to the other ring carbons.

-

A signal for the CH₂ group of the acetic acid moiety will also be present.

Illustrative NMR Data Table

| Position | ¹H Chemical Shift (ppm, Illustrative) | ¹³C Chemical Shift (ppm, Illustrative) | Key 2D Correlations (COSY, HSQC, HMBC) |

| C=O | - | ~178.0 | HMBC to CH₂-α |

| CH₂-α | ~2.5 (d) | ~38.0 | COSY to CH-3; HSQC to C-α; HMBC to C=O, C-3 |

| CH-3 | ~2.2 (m) | ~35.0 | COSY to CH₂-α, CH₂-2, CH₂-4; HSQC to C-3 |

| CH₂-2,4,5,6,7 | ~1.8-3.5 (m) | ~20-55 | Extensive COSY and HSQC correlations within the ring |

Data Integration and Structure Confirmation

The final step is to integrate all the spectroscopic data. The molecular formula from MS provides the atomic building blocks. The functional groups identified by IR (carboxylic acid, ammonium salt) are then located within the structure using the NMR data. The detailed connectivity map provided by the 2D NMR experiments (COSY, HSQC, and HMBC) allows for the unambiguous assembly of the this compound structure. For instance, an HMBC correlation between the protons of the acetic acid CH₂ group and the carbonyl carbon, as well as to C3 of the quinuclidine ring, would definitively establish the attachment of the acetic acid moiety to the C3 position of the quinuclidine core.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula by mass spectrometry, to identifying functional groups with infrared spectroscopy, and finally to mapping the complete atomic connectivity with a suite of NMR experiments—researchers can achieve an unambiguous and robust characterization of this and other novel quinuclidine derivatives. This rigorous analytical approach is fundamental to ensuring the quality and integrity of compounds advancing through the drug discovery and development pipeline.

References

- Vertex AI Search. (2026).

-

PubMed Central. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Available at: [Link]

-

PubMed. (1991). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Available at: [Link]

-

Wikipedia. (2024). Quinuclidine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Quinuclidine. Available at: [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 2. 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one | C19H24N2O | CID 15656882 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action for 2-(Quinuclidin-3-yl)acetic acid hydrochloride: A Technical Guide

Abstract: The quinuclidine scaffold is a privileged bicyclic amine structure known for its presence in a multitude of biologically active compounds.[1] Its rigid framework makes it a valuable pharmacophore for interacting with various biological targets, particularly in neuropharmacology.[1][2] This guide outlines a comprehensive, multi-tiered strategy for elucidating the mechanism of action (MoA) of a novel quinuclidine derivative, 2-(Quinuclidin-3-yl)acetic acid hydrochloride. While specific MoA data for this compound is not extensively documented in public literature, its structural similarity to known cholinergic agents suggests a likely interaction with nicotinic or muscarinic acetylcholine receptors.[2][3][4] This document provides a systematic framework of experimental protocols and decision-making logic for researchers and drug development professionals to rigorously characterize its molecular targets, signaling pathways, and cellular effects.

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine ring system is a cornerstone in medicinal chemistry, forming the structural core of natural alkaloids like quinine and numerous synthetic therapeutic agents.[5][6] Its defined three-dimensional structure provides a stable and predictable framework for designing ligands with high affinity and selectivity for specific biological targets. Derivatives of quinuclidine have demonstrated a wide spectrum of pharmacological activities, including antimuscarinic, anticholinesterase, and antihistaminic effects.[4][5][6]

Given that 2-(Quinuclidin-3-yl)acetic acid and its derivatives are recognized as ligands for nicotinic acetylcholine receptors (nAChRs), this guide will focus on a characterization workflow centered on cholinergic signaling.[2] However, the described principles and techniques are broadly applicable for an unbiased investigation into any potential MoA.[7][8]

Part 1: Target Identification and Initial Pharmacological Profiling

The initial phase of MoA determination involves a broad-based, unbiased approach to identify the primary biological target(s) of this compound.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide valuable, testable hypotheses. By comparing the structure of this compound to extensive databases of known ligands, chemoinformatic tools can predict likely protein targets.[9] This approach systematically interrogates thousands of potential targets, identifying those whose known ligands bear the closest structural resemblance to the compound of interest.[9]

Broad-Spectrum Receptor Screening

The most direct method for unbiased target identification is to screen the compound against a large panel of known receptors, ion channels, and enzymes. Commercial services offer comprehensive screening panels (e.g., Eurofins' BioPrint® panel) that can test for binding and functional activity at hundreds of potential targets simultaneously. This approach is invaluable for identifying both primary "on-target" interactions and potential "off-target" effects that could contribute to toxicity or side effects.[10]

Radioligand Binding Assays for Target Validation

Once a primary target is identified—for instance, a specific subtype of muscarinic or nicotinic acetylcholine receptor—the interaction must be validated and quantified. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[11] These assays measure the ability of the unlabeled test compound to compete with and displace a high-affinity radiolabeled ligand from the receptor.

Table 1: Representative Data from a Competitive Radioligand Binding Assay

| Compound | Target Receptor | Radioligand | Ki (nM) |

| 2-(Quinuclidin-3-yl)acetic acid HCl | Muscarinic M1 | [³H]-Pirenzepine | Experimental Value |

| Atropine (Control) | Muscarinic M1 | [³H]-Pirenzepine | 1.2 |

| 2-(Quinuclidin-3-yl)acetic acid HCl | Nicotinic α7 | [³H]-Epibatidine | Experimental Value |

| Nicotine (Control) | Nicotinic α7 | [³H]-Epibatidine | 5.4 |

Ki (inhibition constant) is calculated from the IC₅₀ value and represents the affinity of the compound for the receptor. Lower Ki values indicate higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized method for determining the binding affinity of a test compound to a target receptor expressed in a membrane preparation.[12]

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor subtype (e.g., M1 muscarinic receptor).

Materials:

-

Receptor Source: Membrane preparation from cells or tissue known to express the target receptor (e.g., CHO cells transfected with human M1 receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[12]

-

Test Compound: this compound, prepared in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., atropine for muscarinic receptors).

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound. The final concentrations in the assay should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a full competition curve.

-

Incubation Setup: In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: Receptor membranes + Assay Buffer + Radioligand.

-

Non-specific Binding (NSB): Receptor membranes + High concentration of unlabeled control ligand + Radioligand.

-

Test Compound Competition: Receptor membranes + Diluted test compound + Radioligand.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). This time should be determined empirically.

-

Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through the glass fiber filter plate using the cell harvester. The receptor membranes with bound radioligand will be trapped on the filter.[13]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 2: Functional Characterization and Signaling Pathway Analysis

After confirming binding, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way (e.g., allosteric modulator)?[7]

Functional Assays: From Binding to Biological Effect

Functional assays measure a biological response downstream of receptor binding. The choice of assay depends on the receptor class.[14][15]

-

For G-Protein Coupled Receptors (GPCRs), such as muscarinic receptors, common assays measure the accumulation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca²⁺).[10][16]

-

For Ligand-Gated Ion Channels, like nAChRs, electrophysiology (e.g., patch-clamp) or fluorescence-based ion flux assays are used to measure the flow of ions across the cell membrane.[17]

Downstream Signaling Pathway Elucidation

A compound's interaction with a receptor initiates a cascade of intracellular signaling events.[18] For instance, activation of the M1 muscarinic receptor (a Gq-coupled GPCR) triggers the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[19] In contrast, activation of the α7 nAChR (an ion channel) leads to a direct influx of Ca²⁺, which can then activate various downstream kinases like PI3K/Akt and MAPK pathways.[17][20][21]

Mapping these pathways is crucial for a complete understanding of the compound's MoA. This can be achieved using techniques like Western blotting to measure the phosphorylation of key signaling proteins (e.g., ERK, Akt) or by using reporter gene assays that measure the activation of transcription factors downstream of the signaling cascade.[22][23]

Workflow and Signaling Diagram

The following diagram illustrates a hypothetical workflow for characterizing the functional activity of this compound, assuming its primary target is a cholinergic receptor.

Caption: M1 Muscarinic Receptor Gq-PLC signaling cascade.

Conclusion

Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, empirical testing, and iterative refinement. By beginning with broad, unbiased screening and progressively focusing on specific targets with quantitative binding and functional assays, researchers can build a comprehensive profile of the compound's pharmacological activity. Elucidating the downstream signaling pathways provides a deeper understanding of the molecular events that connect receptor interaction to a final cellular or physiological effect. This structured approach is fundamental to advancing novel chemical entities through the drug discovery and development pipeline, ensuring both efficacy and safety.

References

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews, 50(2), 279–290.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website.

-

Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., Kume, T., & Akaike, A. (2001). α7 Nicotinic Receptor Agonists Protect Neurons from Amyloid β-Induced Neurotoxicity Through Activating the Phosphatidylinositol 3-Kinase/Akt Pathway. Journal of Biological Chemistry, 276(17), 13541–13546.

-

Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333–4353.

-

Wikipedia. (2023). Muscarinic acetylcholine receptor. Retrieved from Wikipedia.

-

Gregory, K. J., & Conn, P. J. (2015). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 6, 260.

-

Strathmann, M. P., & Simon, M. I. (1991). G protein diversity: a distinct class of alpha subunits is present in vertebrates and invertebrates. Proceedings of the National Academy of Sciences, 88(13), 5582-5586.

-

Millar, N. S. (2017). Genetically encoded biosensors for functional GPCR assays. International Journal of Molecular Sciences, 18(5), 1045.

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from Sygnature Discovery website.

-

Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2010). Mechanisms of neuroprotective effects of nicotine and acetylcholinesterase inhibitors: role of α4 and α7 receptors. Journal of Molecular Neuroscience, 40(1-2), 211–216.

-

Terstiege, I., & Lanneau, C. (2017). Direct and indirect approaches to identify drug modes of action. IUBMB Life, 69(10), 735-741.

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from Molecular Devices website.

-

Pal, A., Hajela, K., & Gill, K. D. (2005). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. Toxicological Sciences, 87(2), 393-404.

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.

-

Šinko, G., Čolović, M., Vinković, V., & Kovarik, Z. (2021). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences, 22(16), 8887.

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 265(3), C421-C429.

-

Saunders, J., MacLeod, A. M., Burton, G., & Baker, R. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128-1138.

-

Grando, S. A. (2014). Connections of nicotinic acetylcholine receptors to cancer. Nature Reviews Cancer, 14(6), 426-436.

-

Karaman, R. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling?. ResearchGate.

-

Wikipedia. (2023). Quinuclidine. Retrieved from Wikipedia.

-

Gifford, A. N. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.

-

Dakenchem. (n.d.). Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. Retrieved from Dakenchem website.

-

Changeux, J. P., & Corringer, P. J. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468.

-

Keiser, M. J., Setola, V., Irwin, J. J., Laggner, C., Abbas, A. I., Hufeisen, S. J., ... & Roth, B. L. (2009). Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181.

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Creative Proteomics. (n.d.). Drug Mechanism of Action Analysis Services. Retrieved from Creative Proteomics website.

-

Smolecule. (n.d.). 2-(Quinuclidin-3-yl)acetic acid. Retrieved from Smolecule website.

-

Martin, W. R., Eades, C. G., Thompson, J. A., Huppler, R. E., & Gilbert, P. E. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 517-532.

-

DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube.

-

Mashkovsky, M. D., & Yakhontov, L. N. (1983). Further Developments in Research on the Chemistry and Pharmacology of Synthetic Quinuclidine Derivatives. Progress in Drug Research, 27, 9-61.

-

Benchchem. (n.d.). Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate. Retrieved from Benchchem website.

-

AK Scientific, Inc. (n.d.). This compound. Retrieved from AK Scientific website.

-

Liu, H., Han, X. Y., Wu, B., Zhong, B. H., & Liu, K. L. (2005). Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Journal of Chemical Research, 2005(6), 380-381.

-

BLD Pharm. (n.d.). 2-(Quinuclidin-3-yl)acetic acid. Retrieved from BLD Pharm website.

-

Williams, R. S., Cheng, L., Mudge, A. W., & Harwood, A. J. (2002). A common mechanism of action for three mood-stabilizing drugs. Nature, 417(6886), 292-295.

-

Williams, R. S. B., Cheng, L., Mudge, A. W., & Harwood, A. J. (2002). A common mechanism of action for three mood-stabilizing drugs. ResearchGate.

-

Achmem. (n.d.). This compound. Retrieved from Achmem website.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-(Quinuclidin-3-yl)acetic acid | 38206-85-8 [smolecule.com]

- 3. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinuclidine - Wikipedia [en.wikipedia.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Identifying mechanism-of-action targets for drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2-(quinuclidin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Biological Activity of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride

This guide provides a comprehensive technical overview of the biological activity surrounding the 2-(quinuclidin-3-yl)acetic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, details robust experimental protocols for characterization, and explores the therapeutic potential of this important chemical entity.

Introduction: The Quinuclidine Scaffold in Neuropharmacology

The quinuclidine ring system, a bicyclic amine, is a privileged scaffold in medicinal chemistry due to its rigid conformational structure and basic nitrogen atom, which is largely protonated at physiological pH. This allows it to serve as a robust anchor for interacting with specific targets in the central nervous system (CNS). This compound is a key derivative of this scaffold, recognized primarily as a versatile building block for the synthesis of novel neurologically active agents.[1] While direct and extensive biological data on this specific salt are limited in public literature, a wealth of information on its close analogs and derivatives provides a clear and compelling picture of its potential pharmacological profile. These derivatives have shown significant activity as ligands for critical neurotransmitter receptors, making the parent compound a subject of high interest for developing treatments for neurological disorders.[1]

This guide will deconstruct the biological activities associated with the 2-(quinuclidin-3-yl)acetic acid core, focusing on its interactions with key receptor families, the methodologies used to elucidate these interactions, and the therapeutic avenues they may open.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These characteristics are crucial for experimental design, including solubility for in vitro assays and formulation for in vivo studies.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆ClNO₂ | [2] |

| Molecular Weight | 205.68 g/mol | [2] |

| CAS Number | 75208-56-9 | [3] |

| Appearance | Solid | N/A |

| Storage | Inert atmosphere, room temperature | [2] |

| SMILES | C1CN2CCC1C(C2)CC(=O)O.Cl | [2] |

Core Pharmacological Profile: A Tale of Three Receptor Families

Analysis of compounds derived from the 2-(quinuclidin-3-yl)acetic acid scaffold reveals a pattern of interaction with several key receptor systems in the CNS. The rigid quinuclidine cage and the orientation of the acetic acid side chain appear to be highly conducive to binding within the ligand pockets of cholinergic and GABAergic receptors.

Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 2-(quinuclidin-3-yl)acetic acid have been identified as potent ligands for nAChRs.[1] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission, learning, and memory.

-

Mechanism of Interaction : Depending on the specific substitutions made to the core structure, derivatives can function as partial agonists or antagonists at various nAChR subtypes.[1] This modulatory activity is crucial for fine-tuning neurotransmission.

-

Therapeutic Relevance : The ability to modulate nAChRs makes these compounds promising candidates for treating cognitive disorders such as Alzheimer's disease, where cholinergic deficits are a key pathological feature.[1]

Muscarinic Acetylcholine Receptors (mAChRs)

The quinuclidine moiety is a classic component of many well-known muscarinic antagonists. For instance, the derivative quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a potent muscarinic receptor antagonist.[4]

-

Mechanism of Interaction : These compounds act as competitive antagonists, blocking the binding of the endogenous ligand acetylcholine. This action is particularly relevant for treating conditions characterized by cholinergic hyperactivity.

-

Therapeutic Relevance : Muscarinic antagonists are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of more selective antagonists could offer improved therapies for various central and peripheral choline dysfunctions.[4]

GABA-B Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[5] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Structurally related compounds, such as morpholino-acetic acid analogues, are established GABA-B receptor antagonists.[6]

-

Mechanism of Interaction : Antagonism at the GABA-B receptor blocks the inhibitory effects of GABA. This disinhibition can lead to an increase in the release of other neurotransmitters, including serotonin.

-

Therapeutic Relevance : GABA-B receptor antagonists have shown antidepressant-like properties in preclinical models.[7] This activity appears to be dependent on the serotonergic system, suggesting that blocking GABA-B receptors could be a novel strategy for treating depression.[7]

Caption: Standard workflow for characterizing compound activity using TEVC in Xenopus oocytes.

Summary of Biological Activity for Quinuclidine-Based Compounds

| Compound Class | Target Receptor | Activity Type | Representative Data | Source |

| Quinuclidine-acetic acid derivatives | nAChRs | Partial Agonist / Antagonist | Modulates receptor activity | [1] |

| Quinuclidine-phenylacetate derivatives | mAChRs | Antagonist | Potent activity reported | [4] |

| Morpholino-acetic acid analogues | GABA-B | Antagonist | Sch 50911: pA₂ = 6.0 ± 0.1 | [6] |

| Selective GABA-B Antagonists | GABA-B | Antagonist | Antidepressant-like effects in vivo | [7] |

Therapeutic Potential and Future Directions

The pharmacological profile of the 2-(quinuclidin-3-yl)acetic acid scaffold points toward significant therapeutic potential in treating a range of CNS disorders.

-

Neurodegenerative Diseases : As modulators of nicotinic acetylcholine receptors, derivatives are prime candidates for addressing the cognitive decline seen in conditions like Alzheimer's disease. [1]* Depression and Mood Disorders : The potent antidepressant-like effects observed with GABA-B antagonists suggest that novel compounds developed from this scaffold could offer a new mechanistic approach to treating depression. [7]* Other Neurological Conditions : The versatility of the scaffold allows for chemical modifications that could target other receptors, expanding its potential use in epilepsy, anxiety, and other neurological conditions.

The critical next step for the field is the systematic biological evaluation of this compound itself and a focused library of its simple derivatives. This will clarify its primary targets and intrinsic potency, guiding further drug development efforts.

Conclusion

This compound stands as a compound of high interest, not necessarily for its own direct biological effects, but as a foundational structure for a new generation of CNS-targeted therapeutics. Its derivatives have demonstrated potent and specific interactions with nicotinic, muscarinic, and GABA-B receptors. The true potential of this scaffold will be unlocked through rigorous application of the binding, functional, and behavioral assays detailed in this guide, paving the way for novel treatments for complex neurological and psychiatric disorders.

References

- Smolecule. (n.d.). Buy 2-(Quinuclidin-3-yl)acetic acid | 38206-85-8.

- Benchchem. (n.d.). Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate.

- Liu, H., Han, X., Wu, B., Zhong, B., & Liu, K. (2005).

- AK Scientific, Inc. (n.d.). 75208-56-9 this compound.

- Patel, K., et al. (2016).

- Cryan, J. F., et al. (2004). GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. Journal of Pharmacology and Experimental Therapeutics, 311(1), 95-101.

- BLD Pharm. (n.d.). 38206-85-8|2-(Quinuclidin-3-yl)acetic acid.

- Achmem. (n.d.). This compound.

- Bonanno, G., et al. (1995). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. British Journal of Pharmacology, 116(3), 1937-1942.

- Goud, M., & Singh, P. (2023). GABA Inhibitors. In StatPearls.

- Tocris Bioscience. (n.d.). GABA B Receptor Antagonists.

- Wikipedia. (n.d.). GABA receptor antagonist.

Sources

- 1. Buy 2-(Quinuclidin-3-yl)acetic acid | 38206-85-8 [smolecule.com]

- 2. achmem.com [achmem.com]

- 3. 75208-56-9 this compound AKSci 6972DA [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Quinuclidin-3-yl)acetic acid hydrochloride molecular weight

An In-Depth Technical Guide to 2-(Quinuclidin-3-yl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound within the quinuclidine class. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis rationale, and applications, grounded in established scientific principles.

Introduction to the Quinuclidine Scaffold

The quinuclidine ring system, a rigid bicyclic amine structure (1-azabicyclo[2.2.2]octane), is a privileged scaffold in medicinal chemistry.[1][2][3] Its conformational rigidity and unique three-dimensional structure make it an excellent building block for designing ligands that can precisely interact with biological targets.[1][3] Derivatives of quinuclidine have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, and potential antitumor effects.[2] this compound is a derivative that serves as a valuable intermediate and research tool, particularly in the exploration of therapies for neurological disorders.[4][5]

Core Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical data for 2-(Quinuclidin-3-yl)acetic acid and its hydrochloride salt are summarized below. The hydrochloride form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.

| Property | 2-(Quinuclidin-3-yl)acetic acid | This compound |

| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid[5] | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride[6] |

| CAS Number | 38206-85-8[5][7] | 75208-56-9[8][9] |

| Molecular Formula | C₉H₁₅NO₂[5] | C₉H₁₆ClNO₂[8] |

| Molecular Weight | 169.22 g/mol [5] | 205.68 g/mol [8] |

| Canonical SMILES | C1CN2CCC1C(C2)CC(=O)O[5] | C1CN2CCC1C(C2)CC(=O)O.Cl[8] |

| InChI Key | JLUOHHFAHYVFGJ-UHFFFAOYSA-N[5] | Not explicitly found in search results. |

Synthesis Rationale and Workflow

The synthesis of quinuclidine derivatives is a well-established area of organic chemistry. Typically, these syntheses involve the construction of the bicyclic ring system from piperidine precursors.[10] For instance, 3-quinuclidinone hydrochloride is a common intermediate that can be synthesized via a Dieckmann condensation of substituted piperidines, followed by hydrolysis and decarboxylation.[10][11]

From 3-quinuclidinone, a Wittig reaction with a phosphonoacetate reagent can be employed to introduce the acetic acid side chain, which is then reduced to yield 2-(Quinuclidin-3-yl)acetic acid.[5] The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.

Caption: Conceptual workflow for the synthesis of 2-(Quinuclidin-3-yl)acetic acid HCl.

Mechanism of Action and Applications in Drug Discovery

The scientific interest in 2-(Quinuclidin-3-yl)acetic acid and its derivatives stems from their activity as ligands for cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[5][12] These receptors are integral to neurotransmission in both the central and peripheral nervous systems.

-

Muscarinic Receptor Ligands: Quinuclidine-based structures can serve as bioisosteric replacements for the ester moiety found in many classical muscarinic ligands.[12] By modifying the quinuclidine core, it is possible to develop compounds that span the entire efficacy range, from full agonists to partial agonists and antagonists, which are being investigated for conditions like Alzheimer's disease.[12]

-

Nicotinic Receptor Ligands: Derivatives of 2-(Quinuclidin-3-yl)acetic acid have shown promise in modulating nAChR activity.[5] This modulation is crucial for developing treatments for various neurological and cognitive disorders.[5] The rigid quinuclidine scaffold helps to orient the acetic acid pharmacophore for optimal interaction with the receptor's binding site.

Caption: Model of 2-(Quinuclidin-3-yl)acetic acid interacting with a cholinergic receptor.

Experimental Protocol: Purity Assessment by RP-HPLC

To ensure the quality and integrity of this compound for research purposes, a validated analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for assessing the purity of such compounds. The following is a generalized protocol.

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Formic acid (or Trifluoroacetic acid, TFA)

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[13]

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 1.0 mg of the reference standard.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

-

Sonicate briefly to ensure complete dissolution.

-

-

Sample Solution Preparation:

-

Prepare the sample solution using the same procedure and concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min[13]

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (chosen for detecting the carboxyl group and amide bonds if impurities are present)[13]

-

Column Temperature: 30 °C

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Analysis:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in an inert atmosphere at room temperature in a cool, dry place.[8][9]

References

- Vertex AI Search. (n.d.). Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. Retrieved January 6, 2026.

-

PubMed Central. (n.d.). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC. Retrieved January 6, 2026, from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of Quinuclidine. Retrieved January 6, 2026.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pivotal Role of Quinuclidine in Advancing Pharmaceutical Research. Retrieved January 6, 2026.

-

PubMed. (n.d.). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Retrieved January 6, 2026, from [Link]

- Achmem. (n.d.). This compound. Retrieved January 6, 2026.

- Eureka | Patsnap. (n.d.). Method to synthesize quinuclidine hydrochloride. Retrieved January 6, 2026.

- ResearchGate. (n.d.).

- BLD Pharm. (n.d.). 38206-85-8|2-(Quinuclidin-3-yl)acetic acid. Retrieved January 6, 2026.

- AK Scientific, Inc. (n.d.). 2-(Quinuclidin-3-yl)

-

Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved January 6, 2026, from [Link]

- Letters in Organic Chemistry. (n.d.). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Retrieved January 6, 2026.

- Fisher Scientific. (n.d.). Quinuclidines. Retrieved January 6, 2026.

-

PrepChem.com. (n.d.). Synthesis of (+) 3-acetoxy quinuclidine. Retrieved January 6, 2026, from [Link]

-

American Elements. (n.d.). Quinuclidin-3-yl acetate | CAS 827-61-2. Retrieved January 6, 2026, from [Link]

-

Chemsrc. (n.d.). (S)-(+)-quinuclidin-3-ol hydrochloride | CAS#:603126-48-3. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Quinuclidone. Retrieved January 6, 2026, from [Link]

- BLDpharm. (n.d.). Quinuclidines. Retrieved January 6, 2026.

- Sunway Pharm Ltd. (n.d.). Quinuclidin-3-yl acetate - CAS:827-61-2. Retrieved January 6, 2026.

- BLD Pharm. (n.d.). 80616-50-8|2-(Pyrrolidin-3-yl)acetic acid hydrochloride. Retrieved January 6, 2026.

- Journal of Pharmaceutical Research International. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved January 6, 2026.

- Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved January 6, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 2-(Quinuclidin-3-yl)acetic acid | 38206-85-8 [smolecule.com]

- 6. aksci.com [aksci.com]

- 7. 38206-85-8|2-(Quinuclidin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 8. achmem.com [achmem.com]

- 9. 75208-56-9 this compound AKSci 6972DA [aksci.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 12. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

potential therapeutic uses of 2-(quinuclidin-3-yl)acetic acid

An In-Depth Technical Guide to the Therapeutic Potential and Investigational Framework of 2-(Quinuclidin-3-yl)acetic Acid

Abstract

The quest for novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, has led to intense investigation of neuromodulatory targets, with the nicotinic acetylcholine receptors (nAChRs) emerging as a key area of interest. The quinuclidine scaffold has been identified as a privileged structure, forming the core of numerous high-affinity nAChR ligands. This technical guide focuses on 2-(quinuclidin-3-yl)acetic acid, a compound of significant interest due to its structural features. While direct pharmacological data for this specific molecule is sparse in publicly accessible literature, its potential as a modulator of nAChRs is substantial. This document, therefore, serves as a comprehensive scientific rationale and a proposed investigational framework for elucidating the therapeutic utility of 2-(quinuclidin-3-yl)acetic acid. We will delve into its molecular profile, hypothesized mechanism of action, a proposed research and development plan including detailed experimental protocols, and future directions for derivatization and optimization.

Introduction: The Rationale for Investigating 2-(Quinuclidin-3-yl)acetic Acid

The cholinergic system, and specifically nicotinic acetylcholine receptors (nAChRs), play a critical role in cognitive processes such as learning, memory, and attention.[1] Dysfunction of this system is a well-established hallmark of Alzheimer's disease (AD).[2] Consequently, nAChRs, particularly the α7 subtype, have become a focal point for drug discovery efforts aimed at mitigating cognitive decline.[1] The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, implicating it in the modulation of intracellular signaling cascades that support neuronal survival and synaptic plasticity.[1]

The quinuclidine moiety, a bicyclic amine, is a recurring motif in a multitude of successful nAChR ligands.[3][4][5] Its rigid structure provides a well-defined orientation for substituents to interact with the receptor binding pocket. Numerous potent and selective α7 nAChR agonists and positive allosteric modulators (PAMs) are built upon this scaffold.[6][7][8]

2-(Quinuclidin-3-yl)acetic acid (Figure 1) presents a compelling starting point for a therapeutic discovery program. It combines the validated quinuclidine core with a carboxylic acid functional group. This acidic moiety may confer unique properties, including altered solubility, potential for novel receptor interactions, and a handle for further chemical modification. This guide outlines the scientific reasoning and a detailed experimental roadmap for evaluating the therapeutic potential of this intriguing molecule.

Figure 1: Chemical Structure of 2-(Quinuclidin-3-yl)acetic Acid

Caption: 2D structure of 2-(quinuclidin-3-yl)acetic acid.

Molecular Profile

| Property | Value |

| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| CAS Number | 38206-85-8 |

Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

Based on extensive structure-activity relationship (SAR) studies of related quinuclidine derivatives, it is hypothesized that 2-(quinuclidin-3-yl)acetic acid will act as a modulator of nAChRs. The quinuclidine nitrogen is expected to be protonated at physiological pH, mimicking the quaternary ammonium group of acetylcholine. The 3-position substituent is critical for subtype selectivity, with hydrophobic groups often favoring the α7 subtype.[3][4] The acetic acid side chain could potentially interact with polar residues in the binding site, influencing affinity and efficacy.

Activation of neuronal nAChRs, particularly the α7 subtype, leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering multiple downstream signaling cascades that are crucial for neuroprotection and cognitive enhancement. These pathways include the PI3K-Akt and MAPK/ERK pathways, which are known to promote cell survival and modulate synaptic plasticity.

Caption: Hypothesized signaling pathway upon α7 nAChR activation.

Proposed Research and Development Plan

To systematically evaluate the therapeutic potential of 2-(quinuclidin-3-yl)acetic acid, a multi-stage research plan is proposed, encompassing chemical synthesis, in vitro pharmacological profiling, and in vivo efficacy studies.

Chemical Synthesis Workflow

A plausible synthetic route starts from the commercially available quinuclidin-3-one. A Wittig or Horner-Wadsworth-Emmons reaction followed by reduction would yield the target compound.

Caption: Proposed synthetic workflow for 2-(quinuclidin-3-yl)acetic acid.

Detailed Protocol: Step 1 - Wittig Reaction

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution back to 0 °C and add a solution of quinuclidin-3-one (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate ester.

Detailed Protocol: Step 2 & 3 - Reduction and Hydrolysis

-

Dissolve the intermediate ester in methanol or ethanol.

-

Add 10% Palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting ester in a mixture of ethanol and 1M NaOH solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction mixture to pH ~7 with 1M HCl.

-

The product may precipitate or can be isolated by extraction or ion-exchange chromatography.

In Vitro Pharmacological Profiling

The primary objective is to determine the affinity and functional activity of 2-(quinuclidin-3-yl)acetic acid at key nAChR subtypes.

Experiment 1: Radioligand Binding Assays

This experiment will determine the binding affinity (Ki) of the compound for α4β2 and α7 nAChR subtypes.

Protocol:

-

Preparation of Membranes: Use cell lines stably expressing human α4β2 or α7 nAChRs (e.g., SH-EP1-hα4β2, SH-SY5Y for endogenous α7) or rat brain homogenates.

-

Assay Buffer: Prepare appropriate binding buffer (e.g., Tris-HCl based buffer).

-

Incubation: In a 96-well plate, combine membrane preparations, a specific radioligand ([³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7), and increasing concentrations of 2-(quinuclidin-3-yl)acetic acid.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine or unlabeled α-bungarotoxin).

-

Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC₅₀ values obtained from competitive binding curves.

Table 1: Hypothetical Binding Affinity Data

| Receptor Subtype | Radioligand | Kᵢ of 2-(quinuclidin-3-yl)acetic acid (nM) |

| α4β2 nAChR | [³H]-Epibatidine | >1000 |

| α7 nAChR | [¹²⁵I]-α-Bungarotoxin | 150 |

Experiment 2: Functional Activity using Two-Electrode Voltage Clamp (TEVC)

This experiment will determine if the compound is an agonist, antagonist, or allosteric modulator at α7 nAChRs.

Protocol:

-

Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding for human α7 nAChRs.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Electrophysiology: Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.

-

Agonist Mode: Apply increasing concentrations of 2-(quinuclidin-3-yl)acetic acid and record the elicited currents.

-

Antagonist Mode: Co-apply a fixed concentration of acetylcholine (ACh) (e.g., EC₅₀) with increasing concentrations of the test compound.

-

PAM Mode: Co-apply a low, fixed concentration of ACh (e.g., EC₁₀-EC₂₀) with increasing concentrations of the test compound.

-

Data Analysis: Generate concentration-response curves to determine EC₅₀ (agonist), IC₅₀ (antagonist), or potentiation efficacy (PAM).

Preclinical In Vivo Evaluation

A well-established rodent model of cognitive impairment will be used to assess the pro-cognitive effects of the compound.

Experiment: Scopolamine-Induced Amnesia Model in Mice

Protocol:

-

Animals: Use adult male C57BL/6 mice.

-

Acclimation: Acclimate the animals to the housing facility and handle them for several days before testing.

-

Drug Administration: Administer 2-(quinuclidin-3-yl)acetic acid (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the behavioral task.

-

Induction of Amnesia: Administer scopolamine (a muscarinic antagonist that impairs memory) (e.g., 1 mg/kg, i.p.) 15 minutes after the test compound.

-

Behavioral Testing (Novel Object Recognition - NOR):

-

Familiarization Phase: Place each mouse in an open-field arena with two identical objects and allow it to explore for 10 minutes.

-

Retention Phase (24h later): Return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.

-

-

Data Analysis: Calculate a discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A positive index indicates successful memory. Compare the indices between treatment groups using ANOVA.

Structure-Activity Relationship (SAR) Insights and Future Directions

Should 2-(quinuclidin-3-yl)acetic acid demonstrate promising activity, a medicinal chemistry program would be initiated to optimize its properties. Based on the literature for other quinuclidine-based nAChR ligands, the following modifications could be explored:

-

Esterification/Amidation of the Carboxylic Acid: Converting the acid to a series of esters or amides would modulate lipophilicity, potentially improving blood-brain barrier penetration and introducing new interactions with the receptor.

-

Substitution on the Quinuclidine Ring: Introduction of small alkyl or other functional groups on the quinuclidine ring could fine-tune the steric and electronic properties of the molecule to enhance affinity and selectivity.

-

Stereochemistry: The 3-position of the quinuclidine is a chiral center. Synthesis and evaluation of the individual enantiomers is critical, as nAChRs often exhibit stereoselectivity.

Conclusion

2-(quinuclidin-3-yl)acetic acid represents a molecule of high potential at the intersection of a privileged scaffold and a validated therapeutic target for cognitive disorders. While direct experimental data remains to be published, the strong scientific precedent set by related compounds provides a solid foundation for its investigation. The systematic research and development plan outlined in this guide, from chemical synthesis to in vitro and in vivo evaluation, provides a clear and logical pathway to unlock the therapeutic potential of this compound and its future derivatives. The insights gained from such studies could pave the way for a new class of therapeutics for Alzheimer's disease and other disorders characterized by cholinergic dysfunction.

References

A comprehensive list of references will be compiled based on the citations used throughout this guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride: A Potent Scaffold for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a compelling heterocyclic compound built upon the rigid quinuclidine framework. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on its synthesis, theoretical properties, and the well-established pharmacology of closely related analogs. By examining this compound within the broader context of quinuclidine derivatives, we aim to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

The quinuclidine ring system, a bicyclic amine, is a structurally unique and highly valued scaffold in medicinal chemistry. Its rigid, cage-like structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This inherent rigidity also provides a well-defined vector for the orientation of functional groups, making it an excellent starting point for the design of potent and specific ligands. Derivatives of quinuclidine have been successfully developed as drugs and clinical candidates for a wide range of therapeutic areas, including Alzheimer's disease, schizophrenia, and pain management.

Chemical Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be devised based on established methods for analogous compounds. A common strategy involves the elaboration of a commercially available quinuclidine precursor, such as quinuclidin-3-one.

Proposed Synthetic Pathway

A feasible approach to the synthesis of this compound is the Wittig reaction, followed by reduction and salt formation. This method offers good control over the introduction of the acetic acid moiety.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Wittig Reaction: To a solution of sodium hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add triethyl phosphonoacetate at 0°C. After stirring for 30 minutes, add a solution of quinuclidin-3-one in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkene intermediate.

-

Reduction: Dissolve the crude alkene intermediate in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the filtrate to obtain 2-(quinuclidin-3-yl)acetic acid.

-

Salt Formation: Dissolve the 2-(quinuclidin-3-yl)acetic acid in anhydrous diethyl ether and cool to 0°C. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not widely reported. However, some key identifiers and expected characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 75208-56-9 | [1][2] |

| Molecular Formula | C₉H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 205.68 g/mol | [1][2] |

| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | [3] |

| Melting Point | Not available | [3] |

| Solubility | Not available (expected to be soluble in water) | [3] |

| pKa | Not available |

The hydrochloride salt form is expected to enhance the aqueous solubility of the parent compound, a desirable property for in vitro biological assays and potential pharmaceutical formulations.

Pharmacology: A Focus on Nicotinic Acetylcholine Receptors

The structural similarity of the quinuclidine moiety to acetylcholine, the endogenous neurotransmitter, strongly suggests that 2-(quinuclidin-3-yl)acetic acid and its derivatives are likely to interact with cholinergic receptors. The primary targets of interest are the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes.

Nicotinic Acetylcholine Receptors as Therapeutic Targets

Nicotinic acetylcholine receptors are widely distributed throughout the central and peripheral nervous systems. Their activation modulates the release of several neurotransmitters, including dopamine, norepinephrine, serotonin, and acetylcholine itself. Dysfunction of the cholinergic system and nAChRs has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, ligands that can selectively modulate nAChR subtypes are of significant therapeutic interest.[4]

Sources

discovery and history of quinuclidine acetic acids

An In-Depth Technical Guide to the Discovery and History of Quinuclidine Acetic Acids

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, famously forming the core of the Cinchona alkaloids like quinine.[1][2] Its unique conformational rigidity and basic nitrogen atom make it an ideal building block for designing compounds that interact with biological targets. This guide provides a comprehensive overview of the discovery and history of a key subgroup: quinuclidine acetic acids and their derivatives. We will trace the synthetic evolution from the foundational challenge of creating the quinuclidine core to the targeted synthesis of bioactive molecules, with a particular focus on the development of Aceclidine. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, synthetic protocols, and biological significance of this important chemical class.

The Foundational Challenge: Synthesizing the Quinuclidine Core

The journey to any quinuclidine derivative begins with the synthesis of the core 1-azabicyclo[2.2.2]octane structure. The first reported synthesis by Löffler and Stietzel in 1909, later improved by Meisenheimer, laid the groundwork for accessing this unique scaffold.[3] These early methods, while historically significant, were often low-yielding. Modern strategies have largely converged on using more readily available precursors, with quinuclidin-3-one emerging as a cornerstone intermediate for subsequent functionalization.[4][5] The availability of this ketone provided a critical entry point for introducing substituents at the C3 position, the gateway to a vast array of biologically active molecules.

The Synthetic Gateway: From Quinuclidin-3-one to Carboxylic Acids

The introduction of a carboxylic acid group at the 3-position is a pivotal transformation, enabling the formation of esters, amides, and other functional groups. A robust and frequently employed pathway to quinuclidine-3-carboxylic acid proceeds from quinuclidin-3-one via a multi-step sequence. This strategic choice is rooted in classic organic chemistry principles, where a ketone is an ideal handle for carbon-carbon bond formation and subsequent functional group manipulation.

The overall workflow is a testament to logical synthetic design, where each step prepares the molecule for the next transformation, culminating in the desired acid.

Caption: Simplified signaling pathway for Aceclidine's mechanism of action in the eye.

Modern Resurgence for Presbyopia

Decades after its initial use for glaucoma, research in the 2010s refocused on Aceclidine for a different ophthalmological condition: presbyopia, the age-related loss of near vision. [6]The rationale was that its pupil-constricting effect could create a "pinhole" depth-of-field effect, improving near visual acuity without significantly impacting the ciliary muscle, thereby avoiding the accommodative spasm associated with other miotics like pilocarpine. [6]This research culminated in successful Phase III clinical trials, and in 2025, Aceclidine received its first U.S. approval under the brand name Vizz for the correction of presbyopia. [6][7]

The Importance of Stereochemistry

As with many biologically active molecules, the stereochemistry of quinuclidine derivatives is paramount. The C3 position is a stereocenter, and different enantiomers can exhibit vastly different pharmacological properties. Research in the 1980s on Aceclidine's optical isomers determined that the (+)-enantiomer was the primary source of its cholinergic activity. [6] This has driven the development of methods for synthesizing enantiomerically pure compounds. [4]Strategies include:

-

Asymmetric Hydrogenation: Using chiral catalysts during the hydrogenation step to produce a single enantiomer of the final product.

-

Enzymatic Resolution: Employing enzymes, such as butyrylcholinesterase, that selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed alcohol. [8] The focus on enantioselective synthesis highlights the maturation of the field, moving from racemic mixtures to highly specific and potent single-isomer drugs. [9][10]

Broader Biological Activity and Future Directions

While the therapeutic application of Aceclidine is a major success story, the quinuclidine scaffold is a versatile platform for drug discovery. Derivatives have been investigated for a wide range of biological activities, showcasing the broad potential of this chemical class.

| Derivative Class | Biological Activity | Mechanism of Action (Example) |

| Quaternary Ammonium Compounds (QACs) | Antimicrobial, Antibiofilm [11][12] | Membrane disruption via electrostatic interactions. [11] |

| Pyrimidine-linked Quinuclidines | Antibacterial [13] | Inhibition of the FtsZ protein, essential for bacterial cell division. [13] |

| N-alkyl Quaternary Quinuclidines | Anticholinesterase [1] | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [1] |

| 3-Substituted Quinuclidines | 5-HT Receptor Targeting [3] | Antagonism or agonism at serotonin receptors for conditions like irritable bowel syndrome. |

The continued exploration of the quinuclidine core, combined with advanced synthetic techniques like asymmetric catalysis, ensures that new derivatives will continue to emerge as candidates for treating a wide spectrum of diseases. The history of quinuclidine acetic acids, from early synthetic hurdles to a modern, FDA-approved therapeutic, serves as a powerful case study in the evolution of medicinal chemistry.

References

-

Title: Aceclidine - Wikipedia Source: Wikipedia URL: [Link]

-